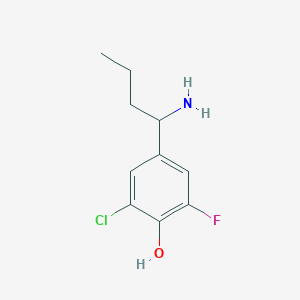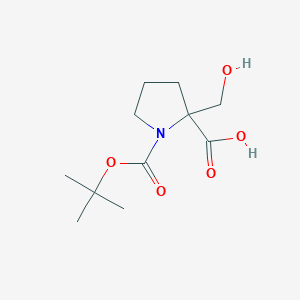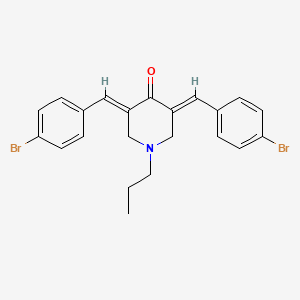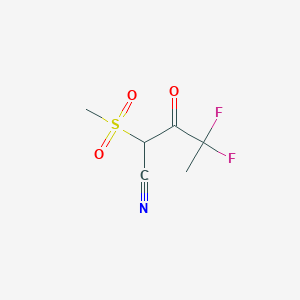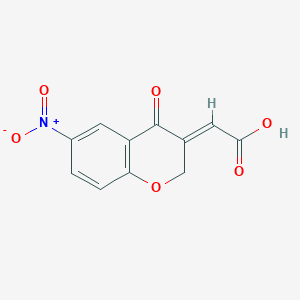![molecular formula C10H12N4 B13076339 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine typically involves the condensation of 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
- 1-[(3-Methylpyridin-2-YL)methyl]piperazine
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
- 2-[(3-Methylpyridin-2-yl)methylthio]-1H-benzimidazole
Comparison: 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-[(3-methylpyridin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-5-12-9(8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
Clave InChI |
WHOGZPLOTYRLNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
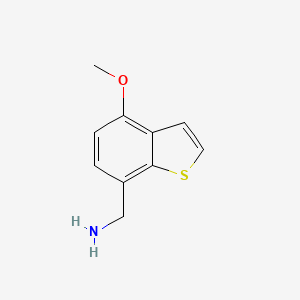
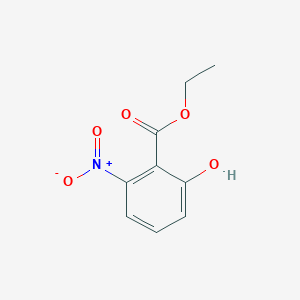
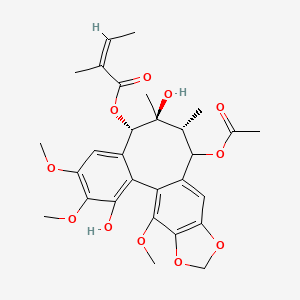
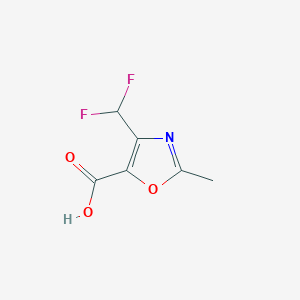
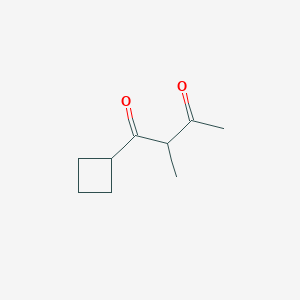
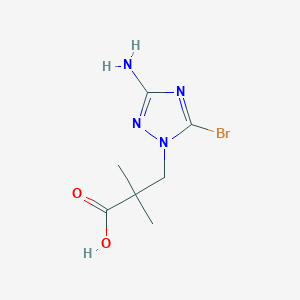
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
